molecular formula C13H21NO B14366828 2-(4-Butyl-2-methylphenoxy)ethan-1-amine CAS No. 91621-33-9

2-(4-Butyl-2-methylphenoxy)ethan-1-amine

Cat. No.: B14366828
CAS No.: 91621-33-9
M. Wt: 207.31 g/mol
InChI Key: BZRYWSODNNBFCO-UHFFFAOYSA-N
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Description

2-(4-Butyl-2-methylphenoxy)ethan-1-amine is an organic compound that belongs to the class of phenoxyamines It features a phenoxy group attached to an ethanamine chain, with butyl and methyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butyl-2-methylphenoxy)ethan-1-amine typically involves the following steps:

    Formation of the Phenoxy Group: The starting material, 4-butyl-2-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated ethanamine, such as 2-chloroethanamine, in the presence of a base like sodium hydroxide. This reaction forms the phenoxyethanamine intermediate.

    Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butyl-2-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming substituted amine products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, bases like sodium hydroxide

Major Products Formed

    Oxidation: Oxidized phenoxy derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted amine products

Scientific Research Applications

2-(4-Butyl-2-methylphenoxy)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butyl-2-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group allows for binding to aromatic sites, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Butylphenoxy)ethan-1-amine
  • 2-(4-Methylphenoxy)ethan-1-amine
  • 2-(4-Butyl-2-chlorophenoxy)ethan-1-amine

Uniqueness

2-(4-Butyl-2-methylphenoxy)ethan-1-amine is unique due to the presence of both butyl and methyl substituents on the aromatic ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

91621-33-9

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(4-butyl-2-methylphenoxy)ethanamine

InChI

InChI=1S/C13H21NO/c1-3-4-5-12-6-7-13(11(2)10-12)15-9-8-14/h6-7,10H,3-5,8-9,14H2,1-2H3

InChI Key

BZRYWSODNNBFCO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)OCCN)C

Origin of Product

United States

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